N-(2-(4-Bromophenoxy)ethyl)isobutyramide
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Overview
Description
N-(2-(4-Bromophenoxy)ethyl)isobutyramide is an organic compound with the molecular formula C12H16BrNO It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further linked to an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Bromophenoxy)ethyl)isobutyramide typically involves the reaction of 4-bromophenol with 2-bromoethylamine under basic conditions to form the intermediate 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with isobutyryl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Common solvents include dichloromethane or tetrahydrofuran
Catalyst/Base: Triethylamine or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Bromophenoxy)ethyl)isobutyramide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane.
Major Products Formed
Substitution Reactions: Products include N-(2-(4-aminophenoxy)ethyl)isobutyramide or N-(2-(4-mercaptophenoxy)ethyl)isobutyramide.
Oxidation Reactions: Products include N-(2-(4-bromophenoxy)acetaldehyde)ethyl)isobutyramide or N-(2-(4-bromophenoxy)acetic acid)ethyl)isobutyramide.
Reduction Reactions: Products include N-(2-(4-bromophenoxy)ethyl)amine.
Scientific Research Applications
N-(2-(4-Bromophenoxy)ethyl)isobutyramide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-Bromophenoxy)ethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Bromophenyl)ethyl)isobutyramide
- N-(2-(4-Methoxyphenyl)ethyl)isobutyramide
- N-(2-(4-Nitrophenyl)ethyl)isobutyramide
Uniqueness
N-(2-(4-Bromophenoxy)ethyl)isobutyramide is unique due to the presence of the bromophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)12(15)14-7-8-16-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHXIFSFPUCDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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